4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C5H5F2NO3 |
|---|---|
Molecular Weight |
165.09 g/mol |
IUPAC Name |
4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H5F2NO3/c6-5(7)1-2(3(9)10)8-4(5)11/h2H,1H2,(H,8,11)(H,9,10) |
InChI Key |
PBRKTVZHQNLFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)C1(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Construction of the pyrrolidinone ring system with appropriate functional groups
- Introduction of fluorine atoms at the 4-position using specialized fluorinating agents
- Purification steps to isolate the desired stereoisomer and ensure high purity
Fluorination Step
A common and effective method for introducing fluorine atoms at the 4,4-positions involves the use of diethylaminosulfur trifluoride (DAST) or related fluorinating reagents. These reagents facilitate nucleophilic fluorination of suitable precursors, such as hydroxyl or carbonyl derivatives, under controlled conditions.
- Reaction conditions: Typically carried out at low to moderate temperatures to avoid decomposition.
- Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are preferred.
- Reaction time: Several hours depending on scale and precursor reactivity.
Pyrrolidinone Ring Construction
The pyrrolidinone core can be synthesized via cyclization reactions starting from amino acid derivatives or γ-lactam precursors. The carboxylic acid group is usually introduced or retained from the starting materials, ensuring the correct substitution pattern.
Detailed Synthetic Route Example
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of pyrrolidinone precursor | From amino acid derivatives via cyclization | Ensures correct ring and functional groups |
| 2 | Introduction of fluorine atoms at 4-position | Treatment with DAST or equivalent fluorinating agent | Controls stereochemistry and fluorination degree |
| 3 | Oxidation to 5-oxo group if necessary | Mild oxidants like PCC or Dess–Martin periodinane | Maintains ring integrity |
| 4 | Purification | Crystallization or chromatography | Achieves high purity and stereochemical control |
Industrial and Research Scale Considerations
- Scale-up: Industrial synthesis optimizes reaction times, temperatures, and reagent equivalents to maximize yield and minimize by-products.
- Purity: High purity is critical due to the compound’s use in medicinal chemistry and biological studies.
- Stereochemistry: Enantiomeric purity is controlled by choice of starting materials and reaction conditions.
Research Findings and Data Summary
Reaction Conditions and Yields
| Parameter | Typical Range | Impact on Yield and Purity |
|---|---|---|
| Temperature | 0–40 °C during fluorination | Higher temp may cause side reactions |
| Solvent | Anhydrous DCM or THF | Ensures reagent stability |
| Reaction time | 2–8 hours | Longer time improves conversion but may degrade product |
| Fluorinating agent equivalents | 1.1–1.5 eq. | Excess ensures complete fluorination |
Analytical Data (Representative)
| Technique | Observed Data | Interpretation |
|---|---|---|
| NMR (¹H, ¹⁹F) | Signals consistent with gem-difluoro substitution | Confirms fluorine incorporation |
| Melting Point | ~168–172 °C (for related fluoropyrrolidines) | Indicates purity and identity |
| Mass Spectrometry | Molecular ion peak at m/z 165.1 (Molecular weight) | Confirms molecular formula |
Summary Table of Preparation Methods
| Preparation Aspect | Method/Agent | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pyrrolidinone ring formation | Cyclization of amino acid derivatives | Mild heating, acidic/basic catalysis | High regioselectivity | Requires pure precursors |
| Fluorination | Diethylaminosulfur trifluoride (DAST) | 0–40 °C, anhydrous solvents | Selective gem-difluoro introduction | Sensitive to moisture, hazardous reagent |
| Oxidation (if needed) | PCC, Dess–Martin periodinane | Room temp, short reaction time | Mild, preserves ring | Cost and reagent sensitivity |
| Purification | Crystallization, chromatography | Solvent-dependent | High purity | Time-consuming |
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and various substituted pyrrolidine compounds.
Scientific Research Applications
CB2 Receptor Modulation
One of the prominent applications of 4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid is its role as a modulator of the cannabinoid receptor type 2 (CB2). Research indicates that compounds that bind to and activate the CB2 receptor can have therapeutic effects in managing inflammation and pain. These compounds have shown promise in preclinical models for treating conditions with an inflammatory component, such as arthritis and neuropathic pain .
Case Study:
A study demonstrated that selective CB2 agonists derived from pyrrolidine structures effectively reduced inflammation in animal models. The results highlighted the potential for these compounds to be developed into therapeutic agents for chronic pain management .
Antiviral Properties
Research has identified derivatives of this compound as potential CCR5 antagonists, which are crucial in HIV treatment. A specific derivative was found to block R5 HIV-1 cell entry by preventing the binding of the virus to the CCR5 receptor. The compound exhibited an IC50 value of 1.9 mM, with further modifications leading to enhanced binding affinities .
Table 1: Binding Affinities of Pyrrolidine Derivatives
| Compound | IC50 (mM) |
|---|---|
| Original Compound | 1.9 |
| Modified Compound A | 0.057 |
| Modified Compound B | 0.050 |
This data illustrates how structural modifications can significantly enhance the antiviral efficacy of pyrrolidine derivatives.
Cosmetic Applications
The compound also finds applications in cosmetic formulations due to its potential skin benefits. Its properties may enhance skin hydration and stability in topical products.
Formulation Development
Recent studies have explored the incorporation of pyrrolidine derivatives in cosmetic formulations aimed at improving skin hydration and stability. The use of these compounds can lead to products that are not only effective but also safe for consumer use .
Case Study:
A formulation containing a pyrrolidine derivative was evaluated for its moisturizing properties and stability over time. Results showed significant improvements in skin hydration metrics compared to control formulations without the compound .
Summary of Findings
The applications of this compound span across medicinal chemistry and cosmetic science, showcasing its versatility as a therapeutic agent and cosmetic ingredient.
Key Insights:
- Therapeutic Potential: As a CB2 receptor modulator, it holds promise for pain relief and anti-inflammatory treatments.
- Antiviral Activity: Its derivatives have shown effectiveness against HIV by blocking viral entry.
- Cosmetic Formulations: Enhances skin hydration and stability in topical products.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid and related compounds:
Physical and Electronic Properties
- Fluorination Effects: The 4,4-difluoro substitution reduces the basicity of the pyrrolidine nitrogen and increases the acidity of the carboxylic acid group (via electron-withdrawing effects) compared to non-fluorinated analogs. This contrasts with ’s derivatives, where chloro substituents similarly withdraw electrons but lack fluorine’s steric bulk .
- Crystal Packing: Compounds like the hexahydro-isoindole derivative () rely on O—H···O hydrogen bonds and C—H···π interactions for crystal stability .
Research Findings and Trends
- Antioxidant vs. Fluorinated Targets: highlights that non-fluorinated pyrrolidine derivatives with aromatic substituents excel in antioxidant applications, while fluorinated analogs like the target compound may prioritize stability or target-specific interactions (e.g., enzyme inhibition) .
- Synthetic Strategies : Fluorination introduces synthetic complexity but offers advantages in tuning pharmacokinetic properties. For example, the esterified pyrrolo-pyridazine in demonstrates how fluorination and prodrug design synergize to enhance drug-like properties .
Biological Activity
4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, anticancer properties, and antimicrobial effects, supported by data tables and research findings.
The compound's structure includes a pyrrolidine ring with difluoromethyl and carboxylic acid functionalities, contributing to its biological activity. The difluoromethyl group enhances lipophilicity and metabolic stability, facilitating interactions with biological targets.
The mechanism of action involves binding to specific proteins and enzymes, which can inhibit their activity or modulate receptor functions. This interaction is crucial for the therapeutic effects observed in various biological assays.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties.
Case Study: A549 Lung Adenocarcinoma Model
In vitro studies using the A549 human lung adenocarcinoma cell line revealed that this compound significantly reduces cell viability. The results are summarized in the following table:
The compound showed a structure-dependent activity, with variations in substituents affecting its potency against cancer cells.
Mechanistic Insights
Further mechanistic studies indicated that the compound induces apoptosis in cancer cells by upregulating p53 expression and activating caspase-3 pathways. Flow cytometry assays confirmed dose-dependent induction of apoptosis in treated cells .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against multidrug-resistant pathogens.
Efficacy Against Resistant Strains
Research indicates that this compound exhibits selective antimicrobial activity against strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The following table summarizes the minimum inhibitory concentrations (MIC) observed:
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents targeting resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
